molecular formula C19H20BrN5O B2879249 5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide CAS No. 899973-54-7

5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide

Cat. No. B2879249
M. Wt: 414.307
InChI Key: UXLBFVLVIWXHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring. It has an amine group (NH2), a carboxamide group (CONH2), and two phenyl groups attached to the triazole ring. One of the phenyl groups has a bromine atom attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the amine group, the carboxamide group, and the phenyl groups. The bromine atom on one of the phenyl groups would be a significant feature, as halogens are often involved in interactions with biological targets .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, triazole derivatives are known to participate in a variety of chemical reactions. The presence of the amine and carboxamide groups could allow for reactions involving these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and could influence its reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives, including those structurally related to 5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial properties. For instance, a study on the synthesis of new 1,2,4-triazole derivatives demonstrated that some compounds exhibited good or moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Triazole-based Scaffolds for Peptidomimetics

Another research area involves the use of triazole derivatives in the synthesis of peptidomimetics or biologically active compounds. A study highlighted the synthesis of 5-amino-1,2,3-triazole-4-carboxylates through ruthenium-catalyzed cycloaddition, which can serve as building blocks for triazole-containing dipeptides. These compounds could have applications in designing turn inducers and HSP90 inhibitors, with potential implications in cancer therapy (Ferrini et al., 2015).

Novel Synthesis Methods

Innovative synthesis methods for triazole derivatives have also been developed. For example, a practical synthesis of an orally active CCR5 antagonist employed a triazole derivative as an intermediate, showcasing the versatility of triazole chemistry in medicinal chemistry applications (Ikemoto et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activities of this compound and related triazole derivatives. This could include testing the compound against various biological targets and investigating its potential uses in medical or pharmaceutical applications .

properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O/c1-12(2)14-5-9-16(10-6-14)22-19(26)17-18(21)25(24-23-17)11-13-3-7-15(20)8-4-13/h3-10,12H,11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLBFVLVIWXHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide

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